ethyl 2-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate
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Overview
Description
The compound is a derivative of imidazo[2,1-c][1,2,4]triazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of fluorophenyl and acetamido groups would likely have significant effects on the compound’s chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl group, for example, could potentially make the compound more lipophilic, which could affect its solubility and other properties .Scientific Research Applications
DNA-Drug Interaction Studies
Research into DNA-drug interactions has leveraged compounds like "ethyl 2-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate" to understand the binding mechanisms between drugs and DNA. Surface Plasmon Resonance (SPR) and other methodologies have been utilized to measure these interactions, providing insights into the binding efficacy and mechanisms of action of various pharmaceutical compounds on DNA structures (Bischoff et al., 1998).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, including derivatives of "this compound," plays a significant role in developing new therapeutic agents. These synthetic processes often involve complex reactions that yield novel compounds with potential biological activities, offering avenues for the development of new drugs (Mohamed, 2021).
Central Nervous System (CNS) Activity
The exploration of compounds with a structure similar to "this compound" for their central nervous system activity highlights the potential of these substances in treating CNS disorders. Research has focused on evaluating the antinociceptive and serotoninergic activities of N-substituted derivatives, revealing the non-opioid mediated antinociceptive effects of these compounds (Szacon et al., 2015).
Insecticidal Applications
The agricultural sector benefits from research into compounds like "this compound" through the development of novel insecticides. Synthesis and assessment of these compounds against pests such as the cotton leafworm have shown promising results, offering new strategies for pest management and crop protection (Fadda et al., 2017).
Antimicrobial and Antiproliferative Activities
The antimicrobial and antiproliferative properties of novel pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives related to "this compound" have been studied for their potential therapeutic applications. These compounds have shown significant inhibitory effects on cancer cell growth and microbial activity, indicating their potential in cancer therapy and infection control (Fahim et al., 2021).
Mechanism of Action
Future Directions
The future research directions for this compound would likely depend on its potential applications. If it shows promise in medicinal chemistry, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
Properties
IUPAC Name |
ethyl 2-[[2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O5/c1-2-28-14(25)9-19-13(24)10-23-16(27)15(26)22-8-7-21(17(22)20-23)12-5-3-11(18)4-6-12/h3-6H,2,7-10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGURTZNNKVJRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1C(=O)C(=O)N2CCN(C2=N1)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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